molecular formula C16H13NO2S B1366289 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid CAS No. 436092-53-4

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B1366289
CAS No.: 436092-53-4
M. Wt: 283.3 g/mol
InChI Key: AYWSSXIJXNIUSD-UHFFFAOYSA-N
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Description

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 283.34 g/mol . This compound is characterized by the presence of a quinoline core substituted with methyl groups and a thiophene ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated quinoline derivatives and boronic acid derivatives in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized quinoline and thiophene derivatives.

Scientific Research Applications

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Thienylquinoline-4-carboxylic acid: Lacks the methyl groups at the 6 and 8 positions.

    6,8-Dimethylquinoline-4-carboxylic acid: Lacks the thiophene ring.

    2-Thienylquinoline: Lacks the carboxylic acid group.

Uniqueness

6,8-Dimethyl-2-thien-2-ylquinoline-4-carboxylic acid is unique due to the presence of both the thiophene ring and the carboxylic acid group, along with the methyl substitutions on the quinoline core. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6,8-dimethyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-9-6-10(2)15-11(7-9)12(16(18)19)8-13(17-15)14-4-3-5-20-14/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWSSXIJXNIUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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